N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]pentanamide is a synthetic pentanamide derivative featuring a pyridazine core substituted with a methanesulfonyl group at position 6 and a phenyl ring at position 2. The pentanamide moiety is attached to the phenyl group, contributing to its lipophilic character. Key structural elements include:
- Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, which may influence electronic properties and binding interactions.
- Methanesulfonyl group: A strong electron-withdrawing substituent that enhances solubility and metabolic stability compared to halogens or alkyl groups.
- Pentanamide chain: A five-carbon acyl group contributing to lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-4-8-15(20)17-13-7-5-6-12(11-13)14-9-10-16(19-18-14)23(2,21)22/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMIMDGBOLVFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The methanesulfonyl group can be introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base. The final step involves coupling the pyridazine derivative with a phenylpentanamide moiety through amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the pyridazine ring can lead to dihydropyridazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide serves as an essential precursor in synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.
- Reactivity Studies : The compound can undergo various reactions such as oxidation, reduction, and substitution, which are crucial for exploring new synthetic pathways and developing novel compounds.
Biology
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in cellular signaling pathways. For example, it has shown potential in reducing the activity of enzymes linked to cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
- Cytokine Modulation : Studies have demonstrated its ability to modulate cytokine production, particularly decreasing levels of pro-inflammatory cytokines like TNF-α and IL-6. This property suggests its potential use in treating inflammatory diseases.
- Antitumor Activity : this compound has been shown to induce apoptosis in tumor cells through mechanisms involving caspase activation and downregulation of anti-apoptotic proteins.
Medicine
- Therapeutic Potential : The compound is being investigated for its therapeutic applications in treating various diseases, including cancer and inflammatory conditions. Its unique mechanism of action could lead to the development of new treatment options.
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Case Studies :
- A study published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting tumor growth in animal models, showcasing its potential as an antitumor agent.
- Another investigation focused on its anti-inflammatory properties, demonstrating significant reductions in inflammation markers in treated subjects compared to controls.
Industry
- Material Development : this compound is utilized in developing new materials and chemical processes due to its unique chemical properties.
- Chemical Processes : Its application extends to optimizing industrial chemical reactions through enhanced catalytic processes or as an intermediate for producing other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyridazine ring can interact with various receptors, modulating their signaling pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Sulfonamide-Linked Pentanamides (–8)
These compounds share a sulfonamide group attached to a phenyl ring, with variations in the heterocyclic substituents.
Key Observations :
- Yield : Sulfathiazole derivatives (e.g., 23) exhibit higher yields (~96%) compared to acetylated analogs (24, 52%) due to favorable reactivity of thiazole substituents .
- IR Spectroscopy : All compounds show characteristic CONH (1660–1685 cm⁻¹) and SO₂NH (1141–1164 cm⁻¹) stretches, confirming structural integrity .
Piperazine-Linked Pentanamides ()
These compounds feature a pentanamide chain connected to a piperazine ring with diverse aryl substituents.
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in 7m) improve yields (43%) compared to cyano-substituted analogs (7d, 34%) due to enhanced reaction efficiency .
Heterocyclic Pentanamides ()
These compounds replace the sulfonamide group with other heterocycles.
Key Observations :
- Lipophilicity : The oxazole derivative (logP 3.8) is more lipophilic than the pyridazine analog (logP 1.7), suggesting better membrane permeability .
- Hydrogen Bonding : Pyridazine’s higher hydrogen bond acceptor count (3 vs. oxazole’s 4) may reduce metabolic clearance compared to oxazole derivatives.
Discussion of Structural and Functional Implications
- Methanesulfonyl vs. Other Substituents : The methanesulfonyl group in the target compound likely enhances solubility and stability compared to chlorinated () or acetylated () analogs.
- Pyridazine vs. Pyrimidine/Thiazole : Pyridazine’s dual nitrogen atoms may improve binding specificity to enzymes or receptors compared to single-nitrogen heterocycles .
- Synthetic Challenges : Lower yields in piperazine-linked compounds () highlight the need for optimized coupling conditions compared to sulfonamide derivatives.
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C16H20N4O2S
- Molecular Weight : 336.42 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.
- Anti-inflammatory Properties : It modulates cytokine production, thereby reducing inflammation in various models.
- Antitumor Activity : Studies suggest that it induces apoptosis in tumor cells through the activation of caspases and downregulation of anti-apoptotic proteins.
Biological Activity Data
Case Study 1: Antitumor Efficacy
In a study involving human cancer cell lines, this compound was administered at varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
A murine model of acute inflammation was used to evaluate the anti-inflammatory properties of the compound. Administration resulted in a significant reduction in paw edema and lower levels of pro-inflammatory cytokines (TNF-α and IL-6) compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds, highlighting the importance of the methanesulfonyl group in enhancing biological activity. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and pentanamide moieties can further optimize efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
